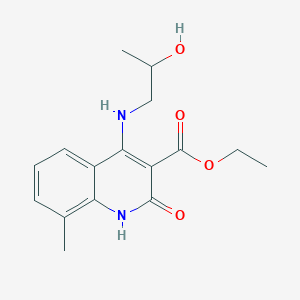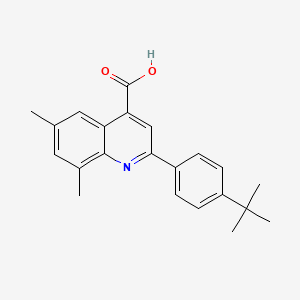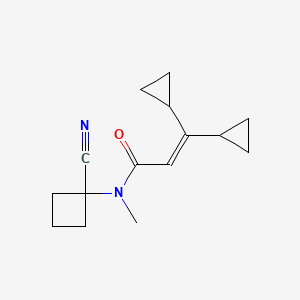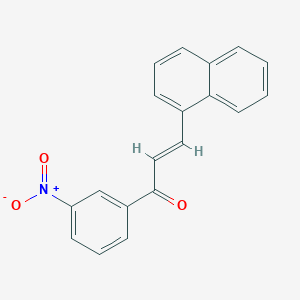
3-(1-Naphthyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NNPP, and it is a yellow crystalline powder that is soluble in organic solvents. The purpose of
Mechanism of Action
The mechanism of action of NNPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, NNPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. NNPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In material science, NNPP has been shown to exhibit good electron transport properties, which make it a promising candidate for use in organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NNPP are not fully understood, but it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In medicinal chemistry, NNPP has been shown to inhibit the production of prostaglandins, which are involved in inflammation. NNPP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy. In material science, NNPP has been shown to exhibit good electron transport properties, which make it a promising candidate for use in organic electronics.
Advantages and Limitations for Lab Experiments
NNPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research. Another advantage is that it exhibits good electron transport properties, which make it a promising candidate for use in organic electronics. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in medicinal chemistry. Another limitation is that it exhibits relatively low solubility in water, which makes it difficult to use in some applications.
Future Directions
There are several future directions for research on NNPP. One direction is to further investigate its mechanism of action, particularly in the context of its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is to optimize its use in organic electronics, particularly in the development of more efficient OLEDs and organic solar cells. Another direction is to investigate its potential applications in environmental science, particularly in the development of more effective wastewater treatment and environmental remediation methods.
Synthesis Methods
NNPP can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction between 1-naphthaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The Knoevenagel reaction involves the reaction between 1-naphthaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The Michael addition reaction involves the reaction between 1-naphthaldehyde and nitroethane in the presence of a base catalyst.
Scientific Research Applications
NNPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, NNPP has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, NNPP has been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, NNPP has been investigated for its potential applications in wastewater treatment and environmental remediation.
properties
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(16-8-4-9-17(13-16)20(22)23)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHXSPUCBJTTFL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


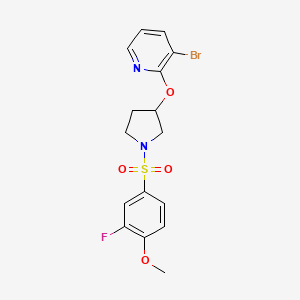
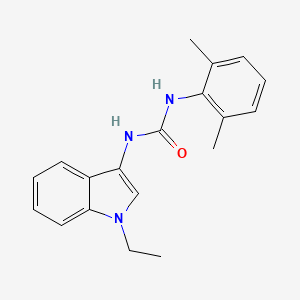

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2850112.png)
![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2850116.png)

![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate](/img/structure/B2850126.png)
